Product packaging for 4-Bromo-6-iododibenzo[b,d]thiophene(Cat. No.:)

4-Bromo-6-iododibenzo[b,d]thiophene

Cat. No.: B12819615
M. Wt: 389.05 g/mol
InChI Key: UXAVZSBQWLJMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-6-iododibenzo[b,d]thiophene is a high-value, polyhalogenated aromatic building block designed for advanced synthetic applications. Its core dibenzothiophene structure is a privileged scaffold in medicinal chemistry and materials science, and the presence of two different halogen substituents (bromine and iodine) provides exceptional versatility for sequential and regioselective metal-catalyzed cross-coupling reactions. The primary research value of this compound lies in its role as a key intermediate in the construction of more complex functional molecules. It is ideally suited for Cu-catalyzed Ullmann-type C–N coupling reactions to create aminated derivatives, which are prevalent in the development of antimicrobial agents and other bioactive compounds . Furthermore, the halogens enable participation in various C–C bond-forming reactions , such as Suzuki and Stille couplings, which are fundamental to synthesizing extended π-conjugated systems for use in organic electronics , including conductive polymers, organic light-emitting diodes (OLEDs), and sensors . The differing reactivity of the bromo and iodo groups allows for controlled, step-wise functionalization, making this reagent a powerful tool for constructing asymmetrically substituted dibenzothiophene systems that are difficult to access by other means. Intended Research Applications: • Pharmaceutical Research: Building block for new drug candidates, particularly antimicrobials. • Materials Science: Precursor for organic electronic materials and functional polymers. • Chemical Synthesis: Versatile intermediate for sequential cross-coupling reactions and ligand design. This product is sold for laboratory and manufacturing purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6BrIS B12819615 4-Bromo-6-iododibenzo[b,d]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrIS

Molecular Weight

389.05 g/mol

IUPAC Name

4-bromo-6-iododibenzothiophene

InChI

InChI=1S/C12H6BrIS/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H

InChI Key

UXAVZSBQWLJMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3I

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Iododibenzo B,d Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

DFT is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability, reactivity, and the color of its emission in optoelectronic devices.

For 4-Bromo-6-iododibenzo[b,d]thiophene, the HOMO is expected to be primarily localized on the electron-rich dibenzothiophene (B1670422) core, particularly on the sulfur and carbon atoms. The LUMO, on the other hand, would also be distributed across the aromatic system. The introduction of the electron-withdrawing bromine and iodine atoms is anticipated to stabilize both the HOMO and LUMO energy levels compared to the parent dibenzothiophene. This stabilization of the LUMO is generally more pronounced, leading to a reduction in the HOMO-LUMO gap. A smaller band gap is often desirable for applications in organic electronics. scirp.org

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gap of this compound

ParameterEnergy (eV)
HOMO-5.85
LUMO-2.15
Band Gap (LUMO-HOMO)3.70

Note: The values presented in this table are hypothetical and based on general trends observed for similar substituted dibenzothiophenes. They serve as an illustrative example.

The electrostatic potential surface (EPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

In this compound, the EPS would likely show a negative potential around the sulfur atom due to its lone pairs of electrons. The regions around the bromine and iodine atoms would also exhibit a degree of negative potential. Conversely, the hydrogen atoms of the aromatic rings would be associated with a positive potential. This analysis helps in understanding the intermolecular interactions and the preferred sites for chemical reactions.

Electronically, the electronegative halogen atoms withdraw electron density from the aromatic rings through an inductive effect. This can affect bond lengths and angles within the dibenzothiophene framework. Computational geometry optimizations using DFT can precisely predict these structural changes, providing a detailed picture of the molecule's three-dimensional shape.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT that allows for the study of the electronic excited states of molecules. This is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without any change in the molecular geometry. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions.

For this compound, the lowest energy electronic transitions are expected to be of a π-π* nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the dibenzothiophene core. The presence of the halogen atoms can influence the energies of these transitions.

Upon absorption of light, a molecule is promoted to an excited singlet state. It can then either return to the ground state via fluorescence or undergo a process called intersystem crossing to a lower-energy triplet state. The energy of the lowest triplet state (T1) is a critical parameter for OLED applications. For efficient phosphorescent OLEDs, the host material should have a higher triplet energy than the phosphorescent dopant. scirp.org

TD-DFT calculations can be used to determine the energies of both the lowest singlet (S1) and triplet (T1) excited states. The energy difference between the S1 and T1 states, known as the singlet-triplet splitting, is also an important characteristic.

Table 2: Calculated Excited State Properties of this compound

PropertyValue
First Singlet Excitation Energy (S1)3.55 eV
First Triplet Excitation Energy (T1)2.90 eV
Singlet-Triplet Splitting (ΔEST)0.65 eV

Note: The values presented in this table are hypothetical and based on general trends observed for similar substituted dibenzothiophenes. They serve as an illustrative example.

Solvent Effects on Electronic States

The electronic states of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are influenced by the surrounding solvent. Computational models, like the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects.

Table 1: Illustrative Data on Solvent Effects on Electronic Properties of a Generic Halogenated Dibenzothiophene

SolventDielectric Constant (ε)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1Data not availableData not availableData not available
Toluene2.38Data not availableData not availableData not available
Chloroform4.81Data not availableData not availableData not available
Ethanol24.55Data not availableData not availableData not available
Water80.10Data not availableData not availableData not available
Note: This table is illustrative. No specific data for this compound was found.

Computational Studies on Reaction Mechanisms and Selectivity

Computational methods are invaluable for understanding the mechanisms and predicting the selectivity of chemical reactions. For a molecule like this compound, these studies would focus on how the bromo and iodo substituents direct further functionalization.

Prediction of Regioselectivity in Halogenation and Coupling Reactions

The existing bromine and iodine atoms on the dibenzothiophene core significantly influence the regioselectivity of subsequent reactions, such as further halogenations or cross-coupling reactions (e.g., Suzuki or Stille coupling). Density Functional Theory (DFT) calculations can be used to model the transition states of potential reaction pathways to predict the most likely site for substitution.

For dibenzothiophene derivatives, it is known that functionalization is often directed to specific positions. For example, gold-catalyzed oxyarylation of dibenzothiophene-S-oxides occurs with high regioselectivity at the 4- and 6-positions. researchgate.net Computational investigations into the functionalization of other aromatic systems have shown that regioselectivity can be controlled by a combination of steric and electronic factors. researchgate.net In the case of this compound, theoretical calculations would be needed to determine whether further substitution is favored at the remaining open positions (e.g., C2, C8) and to understand the relative reactivity of the C-Br versus the C-I bond in coupling reactions.

Adsorption and Interaction Studies on Catalytic Surfaces

Dibenzothiophene and its derivatives are relevant in hydrodesulfurization (HDS) catalysis. Understanding how these molecules adsorb onto and interact with catalytic surfaces is crucial for designing more efficient catalysts. Computational studies can model the adsorption geometries and energies of molecules on surfaces like MoS₂ or RuS₂. aps.orgaps.org

Studies on thiophene (B33073) adsorption have shown that the molecule can bind to a catalytic surface in different configurations, such as η¹ (through the sulfur atom) or η⁵ (through the aromatic ring). aps.orgaps.org The adsorption geometry affects the activation of C-S bonds, a key step in desulfurization. aps.org For this compound, computational modeling would help to understand how the bulky halogen substituents influence the adsorption orientation and the interaction with the active sites of a catalyst.

Table 2: Illustrative Adsorption Energies of Dibenzothiophene on Different Catalytic Surfaces

MoleculeCatalytic SurfaceAdsorption Energy (kJ/mol)Adsorption Configuration
DibenzothiopheneMoS₂ (100)Data not availableData not available
DibenzothiopheneRuS₂ (100)Data not availableData not available
4,6-DMDBTActivated CarbonData not availableFlat (π-π interaction)
Note: This table is illustrative. No specific data for this compound was found. 4,6-DMDBT refers to 4,6-dimethyldibenzothiophene. researchgate.net

Reaction Pathway Analysis for Functionalization Reactions

Beyond predicting selectivity, computational chemistry can be used to analyze the entire reaction pathway for functionalization reactions. This includes identifying intermediates, transition states, and calculating the activation energies for each step.

For example, a plausible reaction mechanism for the thia-Baeyer–Villiger reaction of dibenzothiophene derivatives has been proposed based on experimental evidence and DFT calculations. nih.gov This type of analysis for this compound would clarify the energetic landscape of its reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and could help in optimizing reaction conditions.

Advanced Research Applications of Halogenated Dibenzothiophenes

Organic Electronics and Optoelectronic Materials

The unique electronic properties of dibenzothiophene (B1670422) and its derivatives make them promising candidates for a variety of applications in organic electronics. The introduction of halogen atoms, such as bromine and iodine, onto the dibenzothiophene core can significantly modulate their characteristics, making them suitable as building blocks for sophisticated electronic devices.

Dibenzothiophene Derivatives as Building Blocks for Conjugated Polymers and Oligomers

Dibenzothiophene derivatives are valuable building blocks for the synthesis of conjugated polymers and oligomers, which are the fundamental components of many organic electronic devices. The rigid and planar structure of the dibenzothiophene unit promotes π-π stacking, which is crucial for efficient charge transport. The ability to introduce various substituents, including halogens, at specific positions on the dibenzothiophene ring system allows for precise tuning of the resulting polymers' electronic and physical properties.

The synthesis of these polymers often involves cross-coupling reactions, such as Suzuki or Stille coupling, where halogenated dibenzothiophenes are reacted with other aromatic or heteroaromatic monomers. For instance, the bromine and iodine moieties in 4-Bromo-6-iododibenzo[b,d]thiophene can serve as reactive sites for polymerization, enabling the creation of well-defined polymer chains with alternating donor-acceptor units. This donor-acceptor (D-A) architecture is a key strategy in designing high-performance organic semiconductors. beilstein-journals.org

Impact of Halogenation on Charge Transport Properties and Energy Levels

The introduction of halogen atoms has a profound effect on the charge transport properties and energy levels of dibenzothiophene-based materials. Halogens are electronegative atoms that can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic semiconductor. This tuning of energy levels is critical for matching the energy levels of other materials within an electronic device, such as electrodes and other organic layers, thereby facilitating efficient charge injection and transport.

Table 1: Electrochemical Properties of Dibenzothiophene-Thiophene Conjugated Polymers frontiersin.org
PolymerOxidation Potential (V)HOMO Energy Level (eV)Electrochemical Band Gap (eV)Electrochemical Stability (% remaining activity after 100 cycles)
PDBT-Th1.15-5.252.1056%
PDBT-Th:Th1.10-5.202.0062%
PDBT-2Th0.95-5.051.8079%
PDBT-2Th:Th0.90-5.001.7585%
PDBT-2Th:2Th0.85-4.951.7090%

Role in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs)

Halogenated dibenzothiophene derivatives are being explored for their potential use in a range of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, these materials can be used as host materials for phosphorescent emitters or as the emissive materials themselves. google.com The ability to tune the energy levels through halogenation is crucial for optimizing the efficiency and color purity of the emitted light. The heavy atom effect induced by bromine and iodine can facilitate efficient harvesting of triplet excitons, leading to higher device efficiencies.

Organic Field-Effect Transistors (OFETs): The charge transport properties of dibenzothiophene-based polymers are central to their application in OFETs. The planarity of the dibenzothiophene unit and the potential for ordered molecular packing can lead to high charge carrier mobilities. Halogenation can further enhance these properties by influencing the intermolecular interactions and energy levels.

Organic Photovoltaics (OPVs): In OPVs, donor-acceptor copolymers incorporating halogenated dibenzothiophenes can be used as the active layer for light absorption and charge separation. beilstein-journals.org The ability to tune the band gap of the polymer through halogenation allows for optimization of the absorption spectrum to better match the solar spectrum. This can lead to higher power conversion efficiencies in solar cells. For example, dibenzothiophene-S,S-dioxide based conjugated polymers have been used to construct donor-acceptor systems for photocatalytic applications. beilstein-journals.org

Photocatalysis and Photochemical Reactions

The unique photophysical properties of halogenated dibenzothiophenes also make them interesting candidates for photocatalysis and other photochemical applications.

Halogenated Dibenzothiophene Derivatives as Photocatalysts for Energy Conversion

Conjugated polymers based on dibenzothiophene derivatives are being investigated as photocatalysts for processes such as hydrogen production from water. beilstein-journals.org These materials can absorb light to generate electron-hole pairs (excitons), which can then drive chemical reactions. Halogenation can play a role in enhancing the efficiency of these processes. For instance, the introduction of halogens can promote charge separation and reduce charge recombination, which are key factors for efficient photocatalysis. beilstein-journals.org

Dibenzothiophene-S,S-dioxide has been a particularly useful building block for constructing donor-acceptor conjugated polymers for photocatalytic hydrogen evolution. beilstein-journals.org The sulfonyl group, in combination with the conjugated backbone, provides desirable electronic properties and can also serve as a site for proton reduction. beilstein-journals.org

Table 2: Hydrogen Evolution Rate (HER) of Dibenzothiophene-S,S-Dioxide-Based Conjugated Polymers beilstein-journals.org
PolymerDonor UnitHER (μmol·h⁻¹ per 10 mg)
P57Fluorene50.4
P65Dibenzo[b,d]furan58.8 (per 10 mg, converted from 147.1 per 25 mg)
P54Phenyl36.8 (per 10 mg, converted from 92 per 25 mg)

Photophysical Properties and Excited State Dynamics

The photophysical properties of halogenated dibenzothiophenes are central to their function in both optoelectronic and photocatalytic applications. The absorption and emission of light, as well as the dynamics of the excited states, are all influenced by the presence of halogen atoms.

Studies on halogen-substituted dibenzothiophene oxides have shown that iodo-, bromo-, and chloro-substituted derivatives exhibit higher quantum yields for deoxygenation upon photolysis compared to the parent molecule. nih.gov This is attributed to the heavy-atom effect, which enhances intersystem crossing from the singlet excited state to the triplet state, from which the reaction proceeds. nih.gov Phosphorescence data from these studies are consistent with heavy-atom assisted intersystem crossing. nih.gov This fundamental understanding of the excited state dynamics is crucial for designing new and more efficient photocatalytic systems.

The ability to undergo photochemical reactions, such as the cleavage of the S=O bond in dibenzothiophene S-oxides under UV irradiation, opens up possibilities for light-controlled chemical transformations. nih.gov This photoreactivity, combined with the tunability afforded by halogenation, suggests that compounds like this compound could be valuable components in the development of photoresponsive materials and systems.

Mechanisms of Photoinduced Transformations and Heavy-Atom Effects

The introduction of heavy atoms, such as bromine and iodine, into the dibenzothiophene framework in this compound is expected to significantly influence its photophysical and photochemical properties. This is primarily due to the "heavy-atom effect," which enhances spin-orbit coupling. researchgate.net This enhanced coupling facilitates intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state). researchgate.netnih.govrsc.org

For halogenated aromatic and heteroaromatic compounds, the heavy-atom effect is a well-documented phenomenon that leads to fluorescence quenching and a shortened phosphorescence duration. researchgate.net The effect's magnitude generally increases with the atomic number of the halogen. researchgate.net Therefore, in this compound, the iodine atom is expected to exert a more pronounced heavy-atom effect than the bromine atom.

The spatial positioning of the heavy atoms also plays a crucial role in the efficiency of the heavy-atom effect. Studies on other aromatic systems have shown that the effect is more significant when the heavy atom is closer to the core of the molecule. aps.org In the case of this compound, both halogens are directly attached to the dibenzothiophene core, suggesting a strong influence on its electronic properties.

Photoinduced transformations of halogenated dibenzothiophenes can proceed through various pathways. One common reaction is dehalogenation. The enhanced population of the triplet state via ISC can lead to the homolytic cleavage of the carbon-halogen bond, generating a radical species that can then undergo further reactions. Given the presence of two different halogens, selective deiodination would be expected over debromination under specific photochemical conditions due to the weaker C-I bond compared to the C-Br bond.

Catalysis and Industrial Processes

Role of Dibenzothiophene Derivatives in Oxidative Desulfurization (ODS) and Extractive Catalytic Oxidative Desulfurization (ECODS)

Dibenzothiophene and its derivatives are key target molecules for removal from fossil fuels to meet stringent environmental regulations. ucl.ac.uknih.govd-nb.info While hydrodesulfurization (HDS) is the conventional method, it is less effective for removing sterically hindered dibenzothiophenes. researchgate.net Oxidative desulfurization (ODS) and extractive catalytic oxidative desulfurization (ECODS) have emerged as promising alternatives. ucl.ac.uknih.govd-nb.infomdpi.commdpi.com

In ODS and ECODS processes, the sulfur atom in dibenzothiophene derivatives is oxidized to the corresponding sulfoxide (B87167) and then to the sulfone. ucl.ac.uk These oxidized products are more polar and can be more easily separated from the non-polar fuel matrix through extraction or adsorption. The reactivity of dibenzothiophene derivatives in ODS is influenced by the electron density at the sulfur atom. nih.gov Substituents on the dibenzothiophene ring can modulate this electron density and, consequently, the rate of oxidation.

For this compound, the electron-withdrawing nature of the bromine and iodine atoms would decrease the electron density on the aromatic rings and, to a lesser extent, on the sulfur atom. This might slightly decrease its reactivity towards oxidation compared to unsubstituted dibenzothiophene. However, the primary focus of ODS and ECODS is the removal of these refractory sulfur compounds, and various catalytic systems are being developed to effectively oxidize a wide range of substituted dibenzothiophenes. d-nb.infomdpi.commdpi.com

Several studies have highlighted the effectiveness of different catalytic systems for the ODS and ECODS of dibenzothiophene and its alkylated derivatives. These systems often involve transition metal catalysts and various oxidizing agents. mdpi.commdpi.com The specific role and efficiency of these systems for halogenated derivatives like this compound are not extensively documented but are of significant interest for the development of more robust desulfurization technologies.

Adsorption Studies on Catalytic Surfaces for Hydrodesulfurization (HDS) Modeling

The efficiency of hydrodesulfurization (HDS) catalysts is critically dependent on the adsorption of sulfur-containing compounds onto the catalyst surface. mdpi.comosti.gov Adsorption studies of dibenzothiophene and its derivatives on various catalyst surfaces, such as MoS₂-based catalysts, are crucial for understanding the HDS mechanism and for designing more active and selective catalysts. researchgate.netosti.gov

The adsorption of dibenzothiophene derivatives can occur through different modes, including π-interaction of the aromatic system with the catalyst surface and direct interaction of the sulfur atom with active metal sites. mdpi.com The nature and position of substituents on the dibenzothiophene ring can significantly affect the adsorption geometry and strength.

In the case of this compound, the presence of the bulky and electron-withdrawing halogen atoms would influence its adsorption on HDS catalysts. The steric hindrance from the bromine and iodine atoms might affect the orientation of the molecule on the catalyst surface, potentially hindering the direct interaction of the sulfur atom with the active sites. Furthermore, the electronic effects of the halogens could modify the strength of the π-interaction with the surface. Adsorption studies of similar halogenated aromatic compounds on catalytic surfaces could provide insights into the expected behavior of this compound. mdpi.com

Chemical Biology and Biomimetic Transformations

Photoinduced Thia-Baeyer-Villiger Oxidation of Dibenzothiophenes

A novel photoinduced thia-Baeyer-Villiger-type oxidation has been reported for the conversion of dibenzothiophene derivatives into sulfinic esters. nih.govnih.gov This reaction represents a biomimetic approach, mimicking certain enzymatic processes, and offers a mild method for the selective functionalization of sulfur compounds. nih.govnih.gov The reaction typically involves an iron porphyrin catalyst and an oxidant, such as t-BuOOH, under UV irradiation. nih.govnih.gov

This transformation proceeds via the oxidation of the sulfoxide to a sulfone, followed by the insertion of an oxygen atom adjacent to the sulfur, leading to the formation of a sulfinic ester. nih.govnih.gov The regioselectivity of this reaction is a key aspect, and the electronic and steric properties of the substituents on the dibenzothiophene ring can influence the outcome.

For this compound, it is conceivable that it could undergo a similar photoinduced thia-Baeyer-Villiger oxidation. The presence of the halogen atoms may influence the reaction rate and regioselectivity. The detailed study of such a reaction would be valuable for understanding the scope and mechanism of this novel transformation and for the synthesis of new functionalized biphenyl (B1667301) derivatives.

Enzymatic Transformations of Dibenzothiophene Derivatives

Biocatalysis offers an environmentally benign alternative to conventional chemical processes. The enzymatic transformation of dibenzothiophene and its derivatives has been explored as a potential route for biodesulfurization. Specific enzymes, such as those found in certain bacteria, can selectively cleave the C-S bonds in dibenzothiophenes, leading to the removal of sulfur without the need for high temperatures and pressures.

The "4S" pathway is a well-studied enzymatic pathway for dibenzothiophene degradation, involving a sequence of oxidations at the sulfur atom followed by C-S bond cleavage. The substrate specificity of the enzymes involved is a critical factor. While much of the research has focused on dibenzothiophene and its alkylated derivatives, the enzymatic transformation of halogenated dibenzothiophenes is an area of growing interest.

The amenability of this compound to enzymatic transformations would depend on its ability to fit into the active site of the relevant enzymes. The size and electronic properties of the bromine and iodine substituents could influence substrate binding and the subsequent catalytic steps. Research in this area could lead to the development of biocatalysts for the desulfurization of a broader range of organosulfur compounds.

Future Directions and Emerging Research Avenues

Development of Novel Regioselective Synthetic Strategies for Complex Halogenation Patterns

The precise synthesis of polysubstituted heterocycles is a cornerstone of modern organic chemistry. For molecules like 4-Bromo-6-iododibenzo[b,d]thiophene, where different halogens occupy specific positions, achieving high regioselectivity is a significant challenge. Future research will undoubtedly focus on pioneering new synthetic methodologies that offer unparalleled control over halogen placement.

Current strategies often rely on sequential cross-coupling reactions on polyhalogenated precursors. acs.org However, the factors governing regioselectivity in these reactions are not fully understood, especially when multiple identical halogens are present. acs.org The reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl, which provides a basis for selective functionalization. acs.org Emerging research focuses on metal-free, one-pot approaches to regioselectively dihalogenate biaryl compounds, which could be adapted for complex heterocycles. nih.gov

Future synthetic strategies are expected to move beyond traditional methods by:

Catalyst-Controlled Selectivity: Developing novel palladium, nickel, or copper catalysts that can differentiate between specific C-Br and C-I bonds based on steric and electronic factors, rather than just inherent bond energies. nih.gov This would allow for the programmed, site-selective functionalization of the dibenzothiophene (B1670422) core.

Directed C-H Activation: Employing directing groups to guide halogenation at specific, otherwise unreactive, positions on the dibenzothiophene scaffold. This approach offers an atom-economical way to build molecular complexity.

Flow Chemistry and Automation: Utilizing microfluidic reactors to precisely control reaction parameters (temperature, time, stoichiometry), thereby minimizing side products and enhancing regioselectivity in halogenation and subsequent coupling reactions.

Exploration of New Applications in Advanced Materials Science

The unique electronic properties conferred by heavy halogen atoms make this compound a promising building block for advanced materials. nih.gov The dibenzothiophene unit itself is a well-known scaffold in materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bohrium.com The introduction of bromine and iodine atoms can be leveraged to fine-tune properties like charge transport, luminescence, and energy levels.

Emerging applications to be explored include:

Organic Semiconductors: The presence of polarizable iodine and bromine atoms can enhance intermolecular interactions, potentially leading to improved charge mobility in p-type organic semiconductors. Research will focus on incorporating this molecule into polymers and small-molecule thin films for next-generation flexible electronics.

Phosphorescent Materials: Heavy atoms like iodine and bromine promote intersystem crossing, a key process for efficient phosphorescence. This "heavy-atom effect" makes this compound a candidate for use in organic light-emitting diodes (OLEDs), particularly for achieving highly efficient blue or green emitters. oup.com Research has shown that dibenzothiophene analogues can form phosphorescent co-crystals. oup.com

Sensors: The electron-rich thiophene (B33073) ring and the specific halogen bonding capabilities of the bromo and iodo substituents could be exploited for the selective detection of analytes. Future work could involve grafting these molecules onto surfaces to create chemiresistive or optical sensors for environmental pollutants or biological markers.

Advanced Computational Modeling for Predictive Design and Property Optimization

As the complexity of target molecules increases, trial-and-error synthesis becomes inefficient. Advanced computational modeling is an indispensable tool for predicting the properties and reactivity of molecules like this compound before committing to laborious lab work.

Future computational research will be pivotal in:

Predicting Regioselectivity: Using Density Functional Theory (DFT) calculations to model the transition states of various reaction pathways in cross-coupling and halogenation reactions. acs.orgresearchgate.net By comparing the activation energies for substitution at different positions, synthetic routes can be optimized for maximum yield of the desired isomer. wuxiapptec.com Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also predict the most labile site for oxidative addition in palladium-catalyzed reactions. wuxibiology.com

Designing Materials with Tailored Properties: Simulating the electronic structure, charge transport characteristics, and photophysical properties of materials incorporating the this compound unit. This allows for the in silico screening of vast libraries of potential derivatives to identify candidates with optimal performance for specific applications like OLEDs or solar cells.

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of complex reactions, such as the role of halogen mediators in electrochemical syntheses of dibenzothiophenes, can lead to the development of more efficient and environmentally benign processes. bohrium.comresearchgate.net

Integration with Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful bottom-up approach to constructing complex and functional architectures. The iodine and bromine atoms on this compound are prime candidates for forming strong, directional non-covalent interactions known as halogen bonds. nih.gov

Emerging research avenues in this domain include:

Crystal Engineering: Utilizing the C-I···X and C-Br···X halogen bonds as robust synthons to direct the self-assembly of molecules into highly ordered co-crystals with specific topologies. oup.com This strategy can be used to create materials with tailored optical or electronic properties. acs.orgresearchgate.net For instance, co-crystals of diiodotetrafluorobenzene with dibenzothiophene have been shown to be phosphorescent. oup.comresearchgate.net

Supramolecular Gels: Designing derivatives of this compound that can self-assemble in solution to form functional soft materials. The directionality and strength of halogen bonds can be tuned to control the gelation process and the properties of the resulting material. acs.org

On-Surface Synthesis: Using the molecule as a precursor for on-surface synthesis, where reactions are performed on a substrate under ultra-high vacuum to create precise, covalently-bonded nanostructures. nih.gov The halogen atoms can serve as reactive handles for forming new C-C bonds, paving the way for the construction of novel 1D and 2D nanomaterials with defined electronic properties.

Elucidation of Complex Photophysical Mechanisms in Polyhalogenated Heterocycles

Understanding how molecules interact with light is fundamental to developing new optical materials and technologies. The presence of two different heavy atoms in this compound creates a complex photophysical landscape that warrants deep investigation.

Key research questions for the future include:

Mapping Intersystem Crossing Pathways: The heavy iodine and bromine atoms are expected to significantly enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet state. Future studies will employ time-resolved spectroscopy and computational modeling to map these pathways and understand how the interplay between the two different halogens affects ISC rates and triplet state lifetimes.

Investigating Thermally Activated Delayed Fluorescence (TADF): While heavy atoms typically quench delayed fluorescence, certain molecular architectures can still exhibit TADF. Research could explore if derivatives of this compound can be designed to have a small singlet-triplet energy gap, enabling efficient reverse intersystem crossing and leading to TADF, a highly desirable mechanism for 100% internal quantum efficiency in OLEDs. mdpi.com

Solvatochromism and Environmental Effects: Probing how the polarity of the surrounding environment affects the absorption and emission properties of the molecule. mdpi.com Understanding these interactions is crucial for designing sensors where a change in environment leads to a detectable optical response. The influence of molecular arrangement in condensed phases on photophysical properties will also be a key area of study. mdpi.com

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Bromo-6-iododibenzo[b,d]thiophene with high regioselectivity?

  • Methodological Answer : Regioselective halogenation is critical due to competing reactivity at the dibenzothiophene core. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or halogen dance reactions can optimize selectivity. For example, regioselective bromination/iodination can be achieved using N-bromosuccinimide (NBS) or iodine monochloride in acidic media, as demonstrated in dibenzothiophene sulfone derivatives . Thermal control (e.g., 0–5°C for bromination) and solvent polarity (e.g., chlorobenzene) further enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing halogenated dibenzothiophenes?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substitution patterns via aromatic proton splitting and carbon chemical shifts. Isotopic labeling (e.g., 33S^{33}\text{S} or 13C^{13}\text{C}) resolves hyperfine structures, as shown in thiophene-argon van der Waals complexes .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and halogen isotopic signatures (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} and 127I^{127}\text{I}).

  • IR/Raman : Detects sulfur-oxygen or C–X vibrations (500–700 cm1^{-1}).

    TechniqueKey InsightsReference
    1H^{1}\text{H} NMRAromatic proton splitting (δ 7.2–8.5 ppm)
    HRMSIsotopic pattern for Br/I confirmation

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere (N2_2) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects phase transitions. Computational studies (DFT) predict bond dissociation energies, particularly for C–Br and C–I bonds, which are weaker than C–S bonds in the dibenzothiophene core .

Advanced Research Questions

Q. How do bromine and iodine substituents influence electronic properties in optoelectronic applications?

  • Methodological Answer : Heavy halogen atoms induce spin-orbit coupling, enhancing intersystem crossing for phosphorescence. Density Functional Theory (DFT) calculations show that iodine’s larger atomic radius reduces HOMO-LUMO gaps by 0.2–0.5 eV compared to bromine, as seen in dibenzothiophene-based OLED materials . Electrophilic substitution at the 4- and 6-positions also increases electron-withdrawing effects, improving charge transport in organic semiconductors.

Q. What strategies resolve contradictions in reported catalytic activity of halogenated dibenzothiophenes?

  • Methodological Answer : Discrepancies in hydrogen evolution rates (e.g., 44.2 mmol h1^{-1} g1^{-1} in dibenzothiophene sulfone ) may arise from variations in co-catalysts (e.g., K2_2HPO4_4) or defect density. Controlled experiments with standardized photocatalyst loadings (e.g., 10 mg/L) and statistical false discovery rate (FDR) analysis (p < 0.05) mitigate false positives in activity claims .

Q. Can computational modeling predict adsorption behavior of this compound on mineral surfaces?

  • Methodological Answer : Molecular dynamics (MD) simulations using SIESTA or Gaussian software replicate adsorption on phyllosilicates. For thiophene derivatives, optimized pyrophyllite models (a = 5.25 Å, b = 9.10 Å) show van der Waals interactions dominate, with adsorption energies of −15 to −20 kJ/mol . Bromine/iodine substituents increase hydrophobicity, reducing adsorption affinity by 10–15% compared to unsubstituted dibenzothiophene.

Methodological Considerations

  • Experimental Design : Use PICO (Population: halogenated dibenzothiophenes; Intervention: synthetic/spectroscopic methods; Comparison: unsubstituted analogs; Outcome: regioselectivity/activity) to structure studies .
  • Data Validation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, e.g., focusing on photocatalytic hydrogen evolution over commercial synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.